2-(Bromomethyl)morpholine hydrobromide
Description
BenchChem offers high-quality 2-(Bromomethyl)morpholine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)morpholine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(bromomethyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRYZDHNDQZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Sourcing of 2-(Bromomethyl)morpholine: Stability, Isomers, and Supplier Qualification
Topic: Strategic Sourcing and Quality Assurance of 2-(Bromomethyl)morpholine Hydrobromide Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery.
Executive Summary
2-(Bromomethyl)morpholine hydrobromide is a specialized heterocyclic building block used to introduce the morpholine moiety into pharmaceutical candidates, often to modulate solubility or metabolic stability. Unlike its commoditized isomer 4-(2-bromoethyl)morpholine , the 2-substituted variant possesses a chiral center and a secondary amine, creating unique stability challenges.
Critical Advisory: The commercial availability of the free amine salt (hydrobromide) is limited due to intramolecular alkylation risks . The industry standard best practice is to source the N-Boc protected precursor (tert-butyl 2-(bromomethyl)morpholine-4-carboxylate) and perform in situ deprotection. This guide outlines the sourcing landscape, technical specifications, and validation protocols required to ensure the integrity of this material.
Chemical Profile & The Isomer Trap
Before engaging suppliers, procurement and chemistry teams must verify the structural requirement. There is a frequent confusion in catalog searches between the 2-bromomethyl and 4-bromoethyl isomers.
| Feature | 2-(Bromomethyl)morpholine (Target) | 4-(2-Bromoethyl)morpholine (Common Commodity) |
| Structure | Bromine on methyl group at C2 position. | Bromine on ethyl chain at N4 position. |
| CAS (Salt) | Rare/Ambiguous (e.g., 863587-86-6 for HBr) | 42802-94-8 (HBr) |
| CAS (N-Boc) | 765914-78-1 (Racemic)919286-58-1 (R-Isomer) | N/A (Usually sold as free base or salt) |
| Chirality | Yes (C2 is a chiral center) | No |
| Reactivity | Secondary amine (nucleophilic) + Alkyl bromide. | Tertiary amine (less nucleophilic) + Alkyl bromide. |
| Stability | Low (Risk of self-alkylation/dimerization). | Moderate (Stable as salt). |
Mechanism of Instability
The free amine of 2-(bromomethyl)morpholine is prone to intramolecular cyclization , forming a strained bicyclic aziridinium species, or intermolecular dimerization . The Hydrobromide (HBr) salt suppresses the nucleophilicity of the nitrogen, theoretically stabilizing the compound. However, HBr salts are hygroscopic; moisture absorption can lead to hydrolysis of the alkyl bromide to an alcohol, rendering the material useless for nucleophilic substitution reactions.
Caption: Figure 1. Degradation pathways of 2-(Bromomethyl)morpholine. The free base is unstable; the salt is sensitive to moisture.
Supplier Landscape & Sourcing Strategy
Given the stability profile, the sourcing strategy is divided into two Tiers.
Tier 1: N-Boc Precursors (Recommended)
Strategy: Purchase the stable N-Boc protected form and deprotect it immediately prior to use. This ensures the highest purity and avoids "dead" inventory.
-
Primary Suppliers:
-
Enamine: Excellent for building blocks; likely to have the R- and S-enantiomers (CAS: 919286-58-1).
-
Combi-Blocks: Reliable stock of the racemic N-Boc form (CAS: 765914-78-1).
-
Fluorochem: Strong European distribution for heterocyclic building blocks.
-
Pharmablock: Specializes in novel scaffolds; good for kilogram scale-up.
-
Tier 2: HBr Salt (Direct Source)
Strategy: Only recommended if your facility lacks capacity for deprotection steps. Requires strict cold-chain logistics.
-
Primary Suppliers:
-
Reagentia: Lists the specific HBr salt (Small scale).
-
Custom Synthesis (WuXi AppTec / Syngene): For GMP or large-scale needs, a CRO must synthesize the salt fresh and ship under argon/dry ice.
-
Sourcing Decision Matrix
Caption: Figure 2. Decision matrix for sourcing based on scale and chirality requirements.
Quality Control & Validation Protocols
As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) for alkyl bromides. The following protocols are mandatory upon receipt.
Protocol A: Visual & Solubility Inspection
-
Appearance: The HBr salt should be a white to off-white powder. Yellow or orange discoloration indicates free bromine release or degradation.
-
Solubility: Dissolve 10mg in dry DMSO-d6. Turbidity suggests polymerization.
Protocol B: 1H-NMR Validation (Identity & Purity)
Objective: Confirm the integrity of the -CH2Br group and absence of hydrolysis.
-
Solvent: Use DMSO-d6 (avoid CDCl3 if the salt is acidic/hygroscopic).
-
Key Signals (N-Boc form):
-
~1.45 ppm (9H, s, Boc group).
-
~3.4–3.5 ppm (Doublet/Multiplet for -CH2Br). Note: If this shifts upfield significantly, suspect hydrolysis to -CH2OH.
-
-
Key Signals (HBr Salt):
-
Broad singlet >9.0 ppm (NH2+ protons).
-
Absence of the 1.45 ppm Boc singlet.
-
Protocol C: Silver Nitrate Titration (Halide Content)
Objective: Verify the stoichiometry of the HBr salt. Commercial batches can sometimes be mixed salts or contain excess HBr.
-
Dissolve 50 mg of sample in 20 mL deionized water.
-
Add 1 mL 5% HNO3.
-
Titrate with 0.1 M AgNO3 using a potentiometric endpoint detection.
-
Calculation: One equivalent of Ag+ corresponds to the counterion (Br-). Note: The covalent bromine on the alkyl chain usually does not react under these mild conditions, but slow hydrolysis can interfere. Perform rapidly.
Experimental Workflow: In Situ Deprotection
Context: This is the preferred method to generate the active species from the stable N-Boc precursor (Tier 1 sourcing).
Reagents:
-
4M HCl in Dioxane or 33% HBr in Acetic Acid.
-
Diethyl ether (anhydrous).
Step-by-Step:
-
Dissolution: Dissolve the N-Boc precursor in a minimal amount of dry Dioxane or DCM (0.5 M concentration).
-
Acidolysis: Cool to 0°C. Add 4M HCl/Dioxane (5-10 equiv) dropwise under Nitrogen.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of Boc starting material).
-
Isolation: The amine salt often precipitates. If not, add anhydrous Diethyl Ether to induce precipitation.
-
Filtration: Filter the solid rapidly under an inert atmosphere (Argon funnel).
-
Usage: Do not store. Re-dissolve immediately in the reaction solvent (e.g., DMF/base) for the subsequent coupling step.
References
-
PubChem. Compound Summary: 4-(2-Bromoethyl)morpholine hydrobromide (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
-
Reagentia. Catalog: 2-(Bromomethyl)morpholine hydrobromide.[3] Retrieved from [Link]
Sources
Novel Morpholine Scaffolds for Drug Discovery: From Privileged Structure to Next-Generation Therapeutics
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry. Its frequent appearance in approved drugs and clinical candidates is no coincidence; it is a direct result of the advantageous physicochemical, metabolic, and biological properties it confers upon a molecule.[1] This guide moves beyond a simple cataloging of morpholine-containing compounds. Instead, it serves as a technical deep-dive for drug discovery professionals, elucidating the strategic rationale behind the morpholine scaffold's utility. We will explore advanced stereoselective synthetic methodologies, dissect its role in modulating pharmacokinetics and pharmacodynamics across different therapeutic areas, and provide a forward-looking perspective on next-generation scaffolds, including bioisosteric replacements and complex 3D architectures.
The Morpholine Scaffold: A Privileged Element in Modern Medicinal Chemistry
The decision to incorporate a specific scaffold into a drug candidate is a multi-parameter optimization challenge. The morpholine moiety consistently proves its value due to a unique combination of properties that address key drug development hurdles.
The Physicochemical Advantage
The morpholine ring's structure, containing both a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, results in a finely tuned balance of lipophilic and hydrophilic character.[2] This duality is critical for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Aqueous Solubility: The oxygen atom can participate in hydrogen bonding with water, often improving the solubility of otherwise lipophilic drug molecules. This is a crucial factor for oral bioavailability and formulation.
-
Modulated Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to its piperidine counterpart. This reduced basicity can be advantageous in minimizing off-target interactions with aminergic GPCRs and ion channels, a common liability for more basic amines.[2]
-
Blood-Brain Barrier (BBB) Permeability: The balanced lipophilicity and the ability to modulate pKa make the morpholine scaffold particularly valuable for developing drugs targeting the Central Nervous System (CNS).[2][3] It provides a structural solution to the challenge of traversing the highly selective BBB.[4]
The Pharmacophoric Contribution
Beyond its role as a passive carrier, the morpholine ring is an active contributor to a molecule's pharmacophore, directly engaging with biological targets.
-
Hinge-Binding in Kinases: The morpholine oxygen is a superb hydrogen bond acceptor. This feature is exploited extensively in the design of kinase inhibitors, where the morpholine ring frequently forms a key hydrogen bond with the "hinge" region of the ATP-binding pocket, a critical interaction for potent inhibition.[1][2]
-
Metabolic Stability: The morpholine ring itself is generally resistant to oxidative metabolism, offering a stable anchor point in a molecule. This can improve a compound's half-life and reduce the formation of potentially reactive metabolites.[1]
-
Conformational Flexibility and Scaffolding: The chair-like conformation of the morpholine ring allows it to act as a rigid yet adaptable scaffold, orienting appended substituents into the correct three-dimensional space for optimal interaction with a target's binding site.[2]
Strategic Synthesis of Morpholine Scaffolds: From Core Construction to Chiral Complexity
The utility of the morpholine scaffold is underpinned by the development of robust and versatile synthetic routes. While classical methods exist, modern drug discovery, with its emphasis on stereochemical purity, demands advanced, asymmetric methodologies.
Comparative Overview of Synthetic Entries
The synthesis of morpholines can be broadly approached from several key starting materials, with modern methods focusing on stereoselectivity and efficiency.[5][6][7] Common precursors include 1,2-amino alcohols, aziridines, and epoxides.[5] A recently developed green synthesis protocol utilizes ethylene sulfate for a high-yielding, redox-neutral conversion of 1,2-amino alcohols to morpholines, showcasing a significant improvement in efficiency and environmental impact.[8]
Caption: Key synthetic pathways to the morpholine core.
Key Methodology: Asymmetric Hydrogenation for Chiral Morpholines
The stereochemistry of a drug is often critical for its efficacy and safety. Asymmetric hydrogenation of dehydromorpholine precursors has emerged as a highly efficient and atom-economical method for producing enantiomerically pure 2-substituted chiral morpholines.[9][10] This "after cyclization" strategy allows for the late-stage introduction of a key stereocenter.[9]
The use of rhodium catalysts paired with chiral bisphosphine ligands, particularly those with a large bite angle, has proven exceptionally effective, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[9][11]
This protocol is representative of the methodology described by Zhang et al. for the synthesis of 2-substituted chiral morpholines.[9]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(COD)2]BF4 (1.0 equiv) and the chiral bisphosphine ligand (e.g., SKP, 1.05 equiv) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a high-pressure autoclave, add the N-acyl dehydromorpholine substrate (1.0 mmol).
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the autoclave via syringe.
-
Hydrogenation: The autoclave is sealed, purged three times with H2, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Execution: The reaction mixture is stirred vigorously at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), monitored by TLC or LC-MS.
-
Work-up: Upon completion, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched 2-substituted morpholine.
-
Validation: The enantiomeric excess (ee) of the final product is determined by chiral HPLC analysis.
Application Showcase: Morpholine Scaffolds in Action
The true measure of a scaffold's value is its successful application in drug discovery programs. The morpholine ring has proven indispensable in several key therapeutic areas.
Targeting Protein Kinases: The Morpholine Advantage in Oncology
The morpholine scaffold is a recurring motif in small molecule kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[2][12] The morpholine oxygen's ability to form a hydrogen bond with the kinase hinge region provides a potent and selective anchor point.[2][13] This interaction is a cornerstone of the binding mode for numerous inhibitors.
Caption: Simplified PI3K/Akt/mTOR pathway showing inhibition points.
The following table summarizes the in vitro activity of several morpholine-based compounds against various cancer cell lines, demonstrating their potent anticancer effects.
| Compound ID | Scaffold Type | Target Cancer Cell Line | IC50 (µM) | Reference |
| AK-10 | Morpholine-Quinazoline | MCF-7 (Breast) | 3.15 ± 0.23 | [14] |
| AK-10 | Morpholine-Quinazoline | A549 (Lung) | 8.55 ± 0.67 | [14] |
| 5h | Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [15] |
| 10e | Morpholine-Tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | [16] |
Crossing the Blood-Brain Barrier: Morpholines in CNS Drug Discovery
Developing drugs for CNS disorders is notoriously difficult due to the impermeability of the BBB. The physicochemical properties of the morpholine ring—its balanced lipophilicity, moderate basicity, and hydrogen bonding capacity—make it an ideal scaffold for CNS drug candidates.[2][4] Approved drugs like the antidepressant Reboxetine and the antiemetic Aprepitant, which acts on neurokinin receptors in the brain, feature a morpholine ring that is critical to their ability to achieve therapeutic concentrations in the CNS.[2]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.
-
Lipid Preparation: A solution of lipid (e.g., 20% (w/v) lecithin in dodecane) is prepared.
-
Donor Plate Preparation: The test compound is dissolved in a buffer solution at a known concentration (e.g., 100 µM in Phosphate-Buffered Saline at pH 7.4). This is added to the wells of a 96-well donor plate.
-
Membrane Coating: The filter of a 96-well acceptor plate is carefully coated with 5 µL of the lipid solution.
-
Assay Assembly: The acceptor plate is filled with fresh buffer solution and then placed on top of the donor plate, creating a "sandwich" where the two sets of wells are separated only by the lipid-impregnated filter.
-
Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-18 hours) to allow for passive diffusion of the compound from the donor to the acceptor plate.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using a suitable analytical method, typically LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using established equations that account for the concentrations, volumes, and incubation time. Compounds are often binned into high, medium, and low permeability categories based on their Pe values.
Combating Infectious Diseases
The morpholine scaffold is also present in drugs targeting infectious pathogens. The antibiotic Linezolid contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria. In antiviral research, novel HIV-1 protease inhibitors have been designed incorporating morpholine derivatives as P2 ligands to enhance activity against drug-resistant viral strains.[17] In one study, a morpholine-containing inhibitor showed nearly four-fold superior enzymatic inhibitory activity compared to the established drug Darunavir.[17]
The Next Generation: Bioisosteric Replacement and 3D Scaffolds
While highly effective, the classic morpholine ring is not without potential liabilities, such as specific metabolic pathways that can be problematic for certain drug targets.[18][19] The field is evolving through the strategic use of bioisosteres and the development of more complex, three-dimensional scaffolds.
Bioisosteres: Fine-Tuning the Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a lead compound's properties while retaining its desired biological activity.[20] For morpholine, several bioisosteres are actively being explored to modulate lipophilicity, metabolic stability, and target engagement.[18][21] For example, replacing the morpholine oxygen with sulfur yields thiomorpholine, which can alter electronic properties and metabolic fate. Tetrahydropyran (THP) has also been successfully used as a morpholine isostere in the development of metabolically stable mTOR kinase inhibitors.[22]
Caption: Bioisosteric modifications of the morpholine scaffold.
| Scaffold | Key Structural Change | Typical Impact on Properties |
| Morpholine | N/A (Reference) | Balanced solubility and lipophilicity, H-bond acceptor. |
| Thiomorpholine | Oxygen -> Sulfur | Increased lipophilicity, altered metabolic profile. |
| Piperazine | Oxygen -> N-R | Adds a second site for substitution, significantly alters basicity. |
| Tetrahydropyran (THP) | Nitrogen -> Carbon | Removes basicity, increases lipophilicity, can improve metabolic stability.[22] |
Future Forward: Novel 3D Scaffolds
A major trend in drug discovery is the move away from flat, aromatic structures towards molecules with greater three-dimensional complexity and sp3-character. This can lead to improved selectivity and novel intellectual property. Bis-morpholine spiroacetals are an exciting example of this trend, creating conformationally well-defined, sp3-rich scaffolds that embed two morpholine rings.[23] These novel architectures occupy a unique chemical space and represent attractive starting points for building compound libraries to screen against new biological targets.[23]
Conclusion and Future Outlook
The morpholine scaffold is far more than just a common heterocycle; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique blend of physicochemical properties provides solutions to long-standing challenges in drug development, from enhancing solubility and metabolic stability to enabling penetration of the blood-brain barrier.[1] The development of sophisticated, stereoselective synthetic routes continues to expand the accessibility and diversity of morpholine-based compounds.[3][7]
The future of drug discovery will see continued innovation built upon this privileged structure. The exploration of bioisosteric replacements will allow for even finer control over pharmacokinetic and pharmacodynamic properties, while the design of novel 3D scaffolds will unlock new chemical space and potentially new therapeutic targets.[22][23][24] For researchers, scientists, and drug development professionals, a deep understanding of the morpholine scaffold—its synthesis, its applications, and its evolution—remains essential for designing the next generation of safe and effective medicines.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Singh, H., Sharma, D., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(45), 29473-29484. [Link]
-
Gao, Y., et al. (2015). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 19(11), 1692–1699. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Xie, J.-H., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7042-7047. [Link]
-
Xie, J.-H., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 10(29), 7042-7047. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
-
Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(10), 2358. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
S. M., & C. O. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3532–3550. [Link]
-
Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Al-Howiriny, T. A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2262. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
Jones, A. M., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(17), 11843–11855. [Link]
-
Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of various bioactive molecules. Medicinal Research Reviews. [Link]
-
Wang, Y., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters. [Link]
-
Sharma, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(28), 17114-17143. [Link]
-
Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]
-
Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]
-
Wang, Y., et al. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters, 11(6), 1225–1231. [Link]
-
Beaufils, F., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
-
Sahu, S. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 218–227. [Link]
-
Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Li, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12696–12714. [Link]
-
ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(19), 14364–14405. [Link]
-
ResearchGate. (2025). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 19. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 20. chem-space.com [chem-space.com]
- 21. enamine.net [enamine.net]
- 22. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. e3s-conferences.org [e3s-conferences.org]
An In-Depth Technical Guide to the Safe Handling of 2-(Bromomethyl)morpholine Hydrobromide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(Bromomethyl)morpholine hydrobromide. As a brominated alkylamine salt, this compound presents significant hazards that necessitate a robust and informed safety protocol. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for experimental choices and establish self-validating safety workflows, ensuring the highest level of protection in a laboratory setting.
A Note on Data Sourcing: Specific safety data for 2-(Bromomethyl)morpholine hydrobromide is not extensively published. Therefore, this guide employs a conservative safety-first approach by synthesizing data from closely related structural analogs, primarily 4-(2-Bromoethyl)morpholine hydrobromide (CAS 42802-94-8) and 2-(Bromomethyl)pyridine hydrobromide (CAS 31106-82-8) . The shared functionalities—a bromoalkyl group, a tertiary amine, and a hydrobromide salt—suggest a similar hazard profile. All protocols herein are based on the highest potential hazard identified from these analogs.
Caption: Structural relationship between the target compound and its analogs.
Unified Hazard Identification and GHS Classification
Based on available data for its analogs, 2-(Bromomethyl)morpholine hydrobromide should be treated as a hazardous substance with multiple risk factors.[1][2][3] The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Category | Hazard Statement | Rationale and Field Insight |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion of even small quantities can lead to systemic toxicity. Never pipette by mouth and avoid creating dust that could be inadvertently ingested.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Analogs show effects ranging from irritation to severe corrosion.[1][4] The bromoalkyl moiety can act as an alkylating agent, potentially causing irreversible damage to skin tissue. Assume the highest risk (corrosion) and prevent all skin contact. |
| Serious Eye Damage/Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Direct contact with the dust or solutions can cause severe, potentially irreversible eye damage.[1][3][4] The use of a face shield is strongly recommended over standard safety glasses. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs.[1][2][3] All handling of the solid must be performed in a certified chemical fume hood to prevent respiratory exposure. |
| Acute Toxicity, Inhalation/Dermal | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaledH311: Toxic in contact with skin | Data from related morpholine compounds indicates potential for significant toxicity through inhalation and skin absorption.[3][5] This underscores the criticality of using both engineering controls (fume hood) and robust PPE. |
Proactive Risk Mitigation: Engineering and Administrative Controls
A multi-layered approach to safety is essential. The primary goal is to minimize exposure through engineering controls, supplemented by rigorous administrative procedures and personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
The use of a properly functioning chemical fume hood is mandatory for all operations involving 2-(Bromomethyl)morpholine hydrobromide, including weighing, transferring, and preparing solutions.
-
Causality: The compound's potential for respiratory irritation and acute inhalation toxicity necessitates this control.[1][3] A fume hood contains airborne dust and vapors, pulling them away from the operator's breathing zone and preventing contamination of the laboratory environment.
-
Self-Validation Protocol:
-
Verify Certification: Ensure the fume hood has been certified within the last year.
-
Check Airflow Monitor: Before starting work, confirm the airflow monitor indicates normal operation (typically a green light or a reading between 80-120 ft/min).
-
Sash Position: Work with the sash at the lowest practical height, and always below the indicated maximum safe working height.
-
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.
-
Administrative Controls
-
Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked with appropriate hazard signs.
-
Standard Operating Procedure (SOP): A detailed, written SOP for handling this specific chemical must be available to all users.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before working with the compound.
-
"No Food or Drink" Policy: Strictly enforce the policy of no eating, drinking, or smoking in the laboratory to prevent ingestion.[1][6]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to address all potential routes of exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly-fitting safety goggles and a full-face shield. | Due to the severe eye damage potential (Category 1), safety glasses are insufficient.[3][5] A face shield protects the entire face from splashes and dust. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness), double-gloved. | Inspect gloves for any signs of degradation or puncture before each use.[7] For extended work or when handling solutions, consult a glove compatibility chart. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact from spills and prevents contamination of personal clothing. |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. | For emergency situations like a large spill, a full-face respirator with appropriate cartridges (e.g., P100/Organic Vapor) is necessary.[1] |
Standard Operating Procedures for Safe Handling & Storage
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE. Verify fume hood function. Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood.
-
Weighing: Carefully transfer the required amount of solid 2-(Bromomethyl)morpholine hydrobromide from the storage container to a weigh boat. Avoid any actions that could generate dust.
-
Transfer: Gently add the weighed solid to the solvent in the beaker.
-
Dissolution: Stir the mixture to dissolve. Keep the container covered as much as possible during this process.
-
Decontamination: After transfer, decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol) inside the hood. Dispose of the contaminated items as hazardous waste.
-
Cleanup: Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.[3]
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] The container must be kept tightly closed.[1] Storage under an inert atmosphere is recommended for long-term stability.[8]
-
Location: Store in a locked cabinet designated for toxic and corrosive solids.[1][7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Accidental Release (Spill) Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Specific Hazards: Thermal decomposition can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5]
Physicochemical and Toxicological Profile
The following data is based on the analog 4-(2-Bromoethyl)morpholine hydrobromide.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃Br₂NO | [2][8] |
| Molecular Weight | ~274.98 g/mol | [2] |
| Appearance | Solid (inferred from handling precautions) | N/A |
| Storage Temperature | Room Temperature, under inert atmosphere | [8] |
Toxicological Summary: The primary toxicological concerns are acute toxicity if swallowed, inhaled, or absorbed through the skin, and severe corrosive effects on skin and eyes.[1][5] There is no specific data on carcinogenicity or mutagenicity. However, as an alkylating agent, it should be handled as a potential mutagen. The parent compound, morpholine, is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[5]
Waste Disposal
All waste containing 2-(Bromomethyl)morpholine hydrobromide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]
References
-
4-(2-Bromoethyl)morpholine hydrobromide. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Morpholine. Fisher Scientific. [Link]
-
Hazardous substance assessment – Morpholine. Canada.ca. [Link]
-
Safety Data Sheet - 4-(2-Bromoethyl)morpholine Hydrobromide. Angene Chemical. [Link]
-
SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet Morpholine. Redox. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.ca [fishersci.ca]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Note: C-C Bond Formation using 2-(Bromomethyl)morpholine Intermediates
Executive Summary & Strategic Value
The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to modulate solubility, lipophilicity (LogD), and metabolic stability in drug candidates. While N-linked morpholines are common, C-linked morpholines —specifically those attached via a methylene bridge at the 2-position—offer a distinct vector for exploring chemical space.
2-(Bromomethyl)morpholine (specifically its N-protected derivatives) serves as a critical electrophilic linchpin for installing this motif. However, its application in C-C bond formation is often underestimated due to the challenges associated with sp³-hybridized alkyl halides in cross-coupling and the risk of intramolecular cyclization.
This guide provides validated protocols for transforming 2-(bromomethyl)morpholine intermediates into complex C-linked scaffolds via Suzuki-Miyaura Cross-Coupling , Negishi Coupling , and Enolate Alkylation .
Critical Handling & Stability: The "Aziridinium Trap"
WARNING: The success of any protocol involving 2-(bromomethyl)morpholine hinges on the nitrogen protecting group.
The Mechanism of Failure
In its free base form, 2-(bromomethyl)morpholine is inherently unstable. The secondary amine acts as an intramolecular nucleophile, displacing the bromide to form a bicyclic aziridinium ion . This species is highly reactive and leads to rapid dimerization, polymerization, or non-selective alkylation of nucleophiles.
Operational Rule #1: Always use N-protected analogs (e.g., N-Boc-2-(bromomethyl)morpholine or N-Cbz-2-(bromomethyl)morpholine) for C-C bond formation. Deprotection should only occur after the carbon skeleton is assembled.
Figure 1: The "Aziridinium Trap" illustrates why N-protection is mandatory for controlled reactivity.
Protocol A: sp³-sp² Suzuki-Miyaura Cross-Coupling
Application: Coupling the morpholine-methyl group to Aryl or Heteroaryl systems.
Challenge: Alkyl halides (sp³) are prone to slow oxidative addition and rapid
Materials
-
Electrophile: tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (N-Boc-2-bromomethylmorpholine) [1.0 equiv]
-
Nucleophile: Aryl/Heteroaryl Boronic Acid or Pinacol Ester [1.2 – 1.5 equiv]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ [5-10 mol%]
-
Base: K₂CO₃ or Cs₂CO₃ [3.0 equiv]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing (Critical): Sparge the 1,4-dioxane and water mixture with Argon or Nitrogen for at least 30 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Assembly: In a reaction vial equipped with a stir bar, combine the N-Boc-bromide, boronic acid, and base.
-
Inert Transfer: Transfer the reaction vial to a glovebox or cycle 3x with vacuum/Argon. Add the Pd catalyst and the degassed solvent mixture under positive Argon pressure.
-
Reaction: Seal the vial and heat to 80–90 °C for 12–18 hours.
-
Note: Reaction progress should be monitored by LC-MS. Look for the disappearance of the bromide (M+H-Boc peak often visible).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Optimization Table
| Variable | Standard Condition | Alternative (If Low Yield) | Reason |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos | SPhos is superior for difficult sp³-sp² couplings. |
| Base | K₂CO₃ | K₃PO₄ | Stronger bases can help transmetallation in steric systems. |
| Solvent | Dioxane/H₂O | Toluene/H₂O | Toluene may reduce protodeboronation of unstable boronic acids. |
Protocol B: Negishi Cross-Coupling (Zinc-Mediated)
Application: High-efficiency coupling for substrates sensitive to the basic conditions of Suzuki coupling. Mechanism: Formation of an organozinc intermediate from the alkyl bromide, followed by transmetallation to Palladium.
Materials
-
Electrophile: Aryl Bromide or Iodide (Target Scaffold) [1.0 equiv]
-
Nucleophile Precursor: N-Boc-2-(bromomethyl)morpholine [1.2 equiv]
-
Zinc Activation: Zinc dust [2.0 equiv], Iodine [cat.], DMAC/THF.
-
Catalyst: Pd(PPh₃)₄ or Pd(Amphos)Cl₂ [5 mol%]
Step-by-Step Procedure
-
Zinc Activation: In a dry flask under Argon, suspend Zinc dust in anhydrous THF/DMAC (1:1). Add a crystal of Iodine and heat gently until the color fades (activation).
-
Reagent Formation: Add N-Boc-2-(bromomethyl)morpholine dropwise. Stir at 40-60 °C for 1-2 hours.
-
Validation: Aliquot and quench with water; check LC-MS for the reduced product (2-methylmorpholine derivative) to confirm Zinc insertion.
-
-
Coupling: To the organozinc solution, add the Aryl Bromide and Palladium catalyst.
-
Reaction: Heat to 60-80 °C for 4-16 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic). Extract with EtOAc.
Protocol C: Enolate Alkylation (Classic C-C Bond)
Application: Attaching the morpholine unit to carbonyl-containing scaffolds (esters, ketones, malonates). Mechanism: S_N2 displacement of the alkyl bromide by a stabilized carbanion.
Materials
-
Electrophile: N-Boc-2-(bromomethyl)morpholine [1.0 equiv]
-
Nucleophile: Diethyl malonate, Ethyl acetoacetate, or specific ketone enolate [1.2 equiv]
-
Base: NaH (60% dispersion) or LiHMDS [1.2 - 2.0 equiv]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure
-
Enolate Formation:
-
Dissolve the nucleophile (e.g., Diethyl malonate) in anhydrous THF at 0 °C.
-
Add NaH portion-wise. Allow to stir for 30 mins until H₂ evolution ceases and the solution becomes clear/homogeneous.
-
-
Alkylation:
-
Add N-Boc-2-(bromomethyl)morpholine (dissolved in minimal THF) dropwise to the enolate solution.
-
Crucial: If using DMF, heating to 60 °C is often required due to the steric bulk of the Boc group and the morpholine ring. In THF, reflux may be necessary.
-
-
Reaction: Monitor by TLC/LC-MS. S_N2 reactions on beta-branched alkyl halides can be slow (12-24h).
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O or EtOAc.
Figure 2: Decision matrix for selecting the appropriate C-C bond formation protocol.
References
-
Patent: Deubiquitinase inhibitors and methods of use thereof. WO2023119233A1. (2023). Describes the use of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate in Suzuki coupling conditions.Link
-
Patent: Substituted pyrrolotriazines. WO2024042494A1. (2024).[1] Details protocols for Palladium-catalyzed cross-coupling of morpholine intermediates.Link
-
Review: Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences 556, 01051 (2024).[2] Overview of morpholine synthesis and medicinal chemistry applications.Link[2]
-
Article: Alkylation of Enolate Ions. Chemistry LibreTexts. Foundational mechanism for S_N2 alkylation using alkyl halides.Link
Sources
Troubleshooting & Optimization
preventing dimerization of 2-(bromomethyl)morpholine free base
Technical Support Center: 2-(Bromomethyl)morpholine Free Base
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(bromomethyl)morpholine. This guide is designed to provide in-depth troubleshooting and practical advice for handling this reactive intermediate. As Senior Application Scientists, we understand the nuances of working with complex molecules and aim to provide you with the expertise to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My 2-(bromomethyl)morpholine free base appears to have degraded upon storage. What is happening?
A1: 2-(Bromomethyl)morpholine free base is susceptible to self-reaction, specifically dimerization. This occurs because the morpholine nitrogen of one molecule acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom on another molecule. This is a classic example of an intermolecular SN2 (Substitution Nucleophilic Bimolecular) reaction.[1][2][3] The lone pair of electrons on the secondary amine is highly available to displace the bromide, which is a good leaving group.
This process results in the formation of a dimeric salt, which can precipitate out of solution or present as an impurity in your starting material, complicating subsequent reactions and purifications. The rate of this dimerization is influenced by factors such as temperature, concentration, and the presence of any acidic or basic impurities.
Q2: I've noticed a white precipitate forming in my stock solution of 2-(bromomethyl)morpholine free base in an aprotic solvent. Is this related to dimerization?
A2: Yes, this is a very common observation and a direct consequence of dimerization. The resulting dimer is a quaternary ammonium salt, which is typically much less soluble in common aprotic organic solvents (like dichloromethane, THF, or acetonitrile) than the neutral free base starting material. The formation of this white or off-white precipitate is a strong indicator that significant dimerization has occurred.
It's crucial to characterize this precipitate to confirm its identity, but in most cases, it will be the dimeric product. To minimize this, it is best to use the free base immediately after preparation or to store it under conditions that inhibit this reaction pathway.
Q3: Can I use the dimerized material in my reaction?
A3: It is highly inadvisable to proceed with a reaction using material that has undergone significant dimerization. The presence of the dimer will, at a minimum, reduce the yield of your desired product as it has consumed your starting material. Furthermore, the dimer can potentially interfere with your reaction by acting as a phase-transfer catalyst or by introducing unwanted side reactions.
For the integrity and reproducibility of your experiments, it is essential to either purify the remaining monomer from the dimer or, more practically, to synthesize a fresh batch of 2-(bromomethyl)morpholine free base and use it promptly.
Troubleshooting Guide
Issue 1: Rapid Dimerization Observed Even at Low Temperatures
Underlying Cause: The inherent reactivity of the molecule is the primary driver. The secondary amine of the morpholine is a potent nucleophile, and the bromomethyl group is a reactive electrophile.[1][3] Even at reduced temperatures, this reaction can proceed, albeit at a slower rate. The presence of trace amounts of moisture or other impurities can sometimes accelerate this process.
Solutions:
-
Immediate Use: The most effective strategy is to use the 2-(bromomethyl)morpholine free base immediately after its preparation and isolation.
-
Dilute Solutions: If immediate use is not possible, storing the compound in a very dilute solution can slow down the bimolecular dimerization reaction. However, this is only a temporary measure.
-
Conversion to a Stable Salt: For longer-term storage, the most robust solution is to convert the free base to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt.
Issue 2: Inconsistent Yields in Subsequent Reactions
Underlying Cause: The use of partially dimerized starting material is a major contributor to inconsistent reaction yields. The actual concentration of the active monomer is unknown, leading to incorrect stoichiometry in your reaction setup.
Solutions:
-
Quality Control: Before use, always assess the purity of your 2-(bromomethyl)morpholine free base, for instance by ¹H NMR spectroscopy, to check for the presence of the dimer.
-
Fresh Preparation: For critical reactions, it is best practice to synthesize the free base in-house and use it without delay.
-
Salt Conversion Protocol: Adopt a standard operating procedure where the free base is immediately converted to a stable salt for storage, and the free base is regenerated just prior to use.
Experimental Protocols
Protocol 1: Conversion of 2-(Bromomethyl)morpholine Free Base to its Hydrochloride Salt for Stable Storage
This protocol describes the conversion of the unstable free base to its more stable hydrochloride salt. The protonation of the morpholine nitrogen significantly reduces its nucleophilicity, thereby inhibiting the dimerization reaction.
Materials:
-
2-(Bromomethyl)morpholine free base
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Anhydrous HCl solution (e.g., 2 M in diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Dissolve the freshly prepared 2-(bromomethyl)morpholine free base in a minimal amount of anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount (1.0 equivalent) of the anhydrous HCl solution dropwise with vigorous stirring.
-
A white precipitate of 2-(bromomethyl)morpholine hydrochloride will form immediately.
-
Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum.
-
Store the stable hydrochloride salt in a desiccator at low temperature.
Protocol 2: Regeneration of the Free Base from the Hydrochloride Salt for Immediate Use
This protocol details the liberation of the free base from its stable salt form immediately before its use in a subsequent reaction.
Materials:
-
2-(Bromomethyl)morpholine hydrochloride
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., anhydrous potassium carbonate).
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the 2-(bromomethyl)morpholine hydrochloride in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add one equivalent of the base dropwise with stirring.
-
If using an amine base, the corresponding ammonium salt will precipitate. If using an inorganic base, it will remain as a solid.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
The resulting solution/suspension now contains the active 2-(bromomethyl)morpholine free base. This solution should be used immediately in the next reaction step. If necessary, the solid byproducts can be removed by filtration under an inert atmosphere.
Data Summary & Visualization
Table 1: Storage Recommendations
| Form | Recommended Storage Temperature | Expected Stability | Key Considerations |
| Free Base | -20 °C to -80 °C | Very Low (hours to days) | Use immediately after preparation. Prone to dimerization. |
| Solution (Free Base) | -20 °C | Low (days) | Use dilute solutions. Stability is concentration-dependent. |
| Hydrochloride Salt | Room Temperature to -20 °C | High (months to years) | Stable solid. Requires regeneration of the free base before use. |
Dimerization Mechanism
The following diagram illustrates the intermolecular SN2 reaction leading to the dimerization of 2-(bromomethyl)morpholine free base.
Caption: Dimerization of 2-(bromomethyl)morpholine.
Workflow for Preventing Dimerization
This workflow outlines the recommended process for handling 2-(bromomethyl)morpholine to ensure its stability and the success of subsequent reactions.
Caption: Recommended handling workflow.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
LANXESS. (2017). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
Universal Class. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
Sources
Technical Support Center: Optimizing 2-(Bromomethyl)morpholine Alkylation
Ticket Type: Process Optimization & Troubleshooting Subject: Maximizing Yield and Minimizing Dimerization in N-Alkylation/O-Alkylation using 2-(Bromomethyl)morpholine Assigned Specialist: Senior Application Scientist
Introduction: The "Ambident" Challenge
You are likely experiencing low yields (10–40%) or complex impurity profiles when using 2-(bromomethyl)morpholine (often supplied as the HBr salt).
The Core Problem: This reagent is chemically "ambident" in a destructive way. It contains a nucleophile (the secondary amine of the morpholine) and an electrophile (the alkyl bromide) within the same molecule.
Unless the morpholine nitrogen is protected (e.g., N-Boc), the free base of this reagent is unstable. Upon neutralization of the HBr salt, it rapidly undergoes intermolecular dimerization or intramolecular cyclization (forming a reactive aziridinium-like species), competing with your desired alkylation target.
This guide provides the protocols to suppress these side reactions and optimize for the desired cross-coupling.
Module 1: Strategic Selection (The "Stop & Think" Phase)
Before troubleshooting conditions, validate your reagent choice. The oxidation state and protection status of your morpholine source define your maximum theoretical yield.
Decision Matrix: Reagent Selection
| Reagent Form | Stability | Reactivity | Recommended Use Case |
| 2-(Bromomethyl)morpholine HBr | High (Solid) | Volatile (Free base degrades) | Economy Route: Only for highly reactive nucleophiles (e.g., thiols, phenoxides). Requires strict in situ neutralization. |
| N-Boc-2-(bromomethyl)morpholine | High | High | Standard Route: Recommended for amines, amides, and sluggish nucleophiles. Requires a deprotection step later. |
| 2-(Chloromethyl)morpholine | High | Low | Avoid: Generally too unreactive for high yields without harsh forcing conditions that promote decomposition. |
Critical Directive: If your current yield is <30% using the HBr salt, switch to the N-Boc protected analog. The cost of the reagent is offset by the reduction in purification labor and lost scaffold material.
Module 2: Reaction Optimization Protocols
Protocol A: Using the N-Protected Reagent (High Yield Route)
Use this if you can tolerate a Boc-deprotection step.
Mechanism: The N-Boc group sterically and electronically deactivates the morpholine nitrogen, preventing self-alkylation.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Base:
(3.0 equiv) or (1.5 equiv). -
Catalyst: NaI or KI (0.1 – 0.5 equiv) — Crucial for Finkelstein exchange.
-
Temperature: 60°C – 80°C.
-
Procedure:
-
Dissolve Nucleophile and Base in solvent. Stir 15 min.
-
Add N-Boc-2-(bromomethyl)morpholine.
-
Add Iodide catalyst.
-
Heat and monitor.
-
Protocol B: Using the HBr Salt (The "Hard" Route)
Use this only if N-protection is impossible. This relies on kinetic control.
The "Slow-Release" Technique: You must prevent the accumulation of the free base 2-(bromomethyl)morpholine in the absence of your target nucleophile.
Step-by-Step:
-
Prepare Nucleophile Pool: Dissolve your Target Nucleophile (1.0 equiv) and Excess Base (
, 3.5 equiv) in DMF. Heat to 60°C. -
Activation: Add KI (0.5 equiv) to the nucleophile pool.
-
Slow Addition (The Secret): Dissolve 2-(bromomethyl)morpholine HBr (1.2 equiv) in a separate vial of DMF. Slowly syringe pump this solution into the heated nucleophile mixture over 2–4 hours.
-
Why? As the HBr salt hits the base, it neutralizes. By adding it slowly into a hot solution of excess nucleophile, the transient free base is statistically more likely to hit your target than another morpholine molecule.
-
Module 3: Mechanism & Visualization
Understanding the competition between your desired pathway and the "Death Pathway" (Dimerization) is key to troubleshooting.
Pathway Diagram
Figure 1: The kinetic competition. Path B (Red) dominates if the Free Base concentration is high. Path A (Green) is favored by slow addition and high target concentration.
Module 4: Troubleshooting Guide (FAQ)
Q1: I see a spot on TLC that doesn't move (baseline) and my yield is low. What is it?
-
Diagnosis: This is likely the quaternary ammonium polymer or dimer formed by self-alkylation.
-
Fix: Switch to Protocol B (Slow Addition) or Protocol A (N-Boc). You cannot "clean up" this reaction; you must prevent the side reaction from starting.
Q2: The reaction stalls at 50% conversion even with excess reagent.
-
Diagnosis: Your alkyl bromide has likely degraded or "fished out" via dimerization, leaving you with no active electrophile.
-
Fix: Do not just add more HBr salt directly. Cool the reaction, add more base, and then slowly add fresh electrophile. Also, add 0.5 equiv NaI (Finkelstein conditions) to convert the bromide to the more reactive iodide in situ [1].
Q3: Can I use NaH (Sodium Hydride) as a base?
-
Warning: Only if you are using the N-Protected reagent. If you use NaH with the HBr salt, the deprotonation is instantaneous and violent, leading to massive polymerization of the morpholine before it can react with your target. Stick to Carbonate bases (
, ) for the salt form.
Q4: Why Cesium Carbonate (
-
Insight: Cesium is larger and more soluble in organic solvents (the "Cesium Effect"). It creates "naked anions" of your nucleophile, increasing the reaction rate of the desired pathway relative to the background decomposition [2].
Module 5: Summary of Quantitative Optimization
| Variable | Standard Condition | Optimized Condition | Reason |
| Catalyst | None | NaI or KI (10-50 mol%) | Converts R-Br to R-I (100x faster reaction). |
| Concentration | 0.5 M | 0.1 M (for HBr salt) | Dilution disfavors bimolecular dimerization. |
| Addition Rate | Bolus (All at once) | Syringe Pump (2h) | Keeps "Free Base" concentration low. |
| Leaving Group | Chloride | Bromide + Iodide | Chloride is too slow for this unstable scaffold. |
References
-
Finkelstein Reaction & Halide Exchange
- Mechanism & Utility: The conversion of alkyl bromides to alkyl iodides using NaI in acetone/DMF to enhance S_N2 reactivity.
-
Source:
-
Cesium Effect in Alkylation
- Insight: Use of to promote alkylation of phenols and amines by improving solubility and nucleophilicity.
-
Source:
-
Morpholine Synthesis & Handling
- Context: Strategies for synthesizing and handling N-substituted morpholines, highlighting the stability of N-protected variants.
-
Source:
-
Analogous Reactivity (Piperidine)
- Context: Conjugate addition and alkylation using 2-(bromomethyl)piperidine (a direct homolog), demonstrating the need for careful handling of the free base.
-
Source:
Technical Support: Purification & Handling of 2-(Bromomethyl)morpholine Derivatives
Welcome to the Technical Support Center. Ticket ID: #BM-MORPH-001 Subject: Purification, Stability, and Troubleshooting for 2-(Bromomethyl)morpholine Scaffolds Assigned Specialist: Senior Application Scientist
Executive Summary
Working with 2-(bromomethyl)morpholine presents a classic synthetic paradox: the molecule is a valuable chiral building block (often used to synthesize drugs like Gefitinib or Linezolid analogs), yet it possesses an inherent "self-destruct" mechanism.[1][2] The basic secondary amine and the electrophilic alkyl bromide coexist within the same structure, making intermolecular self-alkylation (dimerization/polymerization) a constant risk for the free base.[1]
This guide prioritizes stability over isolation . We recommend handling this compound primarily as a Hydrobromide (HBr) salt or as an N-protected (Boc/Cbz) derivative .[1][2][3] Isolation of the free base is discouraged unless immediately consumed in the subsequent step.[1][3]
Module 1: Purification of the Hydrobromide Salt
Context: The HBr salt is the most stable form of 2-(bromomethyl)morpholine.[1][2] It suppresses the nucleophilicity of the nitrogen, preventing self-alkylation.[1][2][4]
Q: My product is oiling out instead of crystallizing. How do I fix this?
A: "Oiling out" typically occurs when the lattice energy is insufficient to overcome solvation, often due to residual water or excess alcohol.[3]
Protocol: The "Cloud Point" Recrystallization
-
Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 50-60°C).[1][2][3]
-
Precipitation: Remove from heat. While still warm, add Diethyl Ether (Et₂O) or MTBE dropwise until the solution turns slightly turbid (the "cloud point").[1]
-
Nucleation: Add a seed crystal if available.[1][2][3] If not, scratch the inner wall of the flask with a glass rod.[3]
-
Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel), then move to -20°C freezer. Rapid cooling traps impurities.[1][2][3]
Troubleshooting Table: Salt Crystallization
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Sticky Gum | Residual water/DMF | Redissolve in dry EtOH; azeotrope with Toluene to remove water.[1][2][3] |
| Yellow Color | Oxidation/Free Bromine | Wash the solid with cold Acetone/Et₂O mixture.[1][2][3] |
| Low Yield | Too much polar solvent | Use Isopropyl Acetate (iPrOAc) as the primary solvent instead of EtOH.[1][3] |
Module 2: The N-Protected Derivative (N-Boc)
Context: N-Boc-2-(bromomethyl)morpholine is a stable solid (mp ~45-50°C) and can be purified via chromatography, unlike the salt.[1][2]
Q: I see decomposition when running a silica column. Why?
A: Standard silica gel is slightly acidic.[1][2][3] This acidity can catalyze two side reactions:[1][3]
-
Boc-deprotection: Releasing the reactive free amine.[1][2][3]
-
HBr Elimination: Generating the vinyl morpholine byproduct.
Protocol: Buffered Silica Chromatography
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) before packing the column.[1][3] This neutralizes acidic sites.[1][2][3][5]
-
Eluent System: Use a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) .[1][2][3]
-
Visualization: Use Ninhydrin (for deprotected amine) or KMnO₄ (for alkenes if elimination occurred).[1][3] The Boc compound is not UV active unless derivatized, so Iodine staining is recommended.[3]
Module 3: The Danger Zone – Handling the Free Base
Context: You must generate the free base for a nucleophilic substitution reaction.[1][3]
Q: How long can I store the free base?
A: Zero hours. The free base undergoes intermolecular alkylation to form quaternary ammonium dimers (and oligomers) within minutes at room temperature.[1][3]
Workflow: "Generate and Use" Strategy
-
Chill: Cool the HBr salt solution to 0°C.
-
Biphasic Release: Add DCM and cold saturated NaHCO₃ (pH ~8-9). Do not use NaOH, as high pH promotes elimination to the vinyl species.[3]
-
Rapid Extraction: Shake vigorously, separate layers, and dry over Na₂SO₄ for <5 minutes.
-
Immediate Use: Filter the drying agent directly into the reaction vessel containing the next electrophile/nucleophile. Do not concentrate to dryness.
Module 4: Analytical Troubleshooting
Q: My NMR shows a "doublet of doublets" impurity that grows over time.
A: This is likely the Dimer .[1][2][3]
-
Mechanism: The Nitrogen of Molecule A attacks the CH₂-Br of Molecule B.[1][2]
-
Diagnostic Signal: Look for a shift in the CH₂-Br protons.[1][2][3] In the monomer, they appear ~3.4-3.6 ppm.[1][2][3] In the dimer (quaternary ammonium), they shift downfield due to the positive charge.[1]
Q: HPLC shows a peak at RRT 0.85 that wasn't there before injection.
A: This is an On-Column Artifact . If you dissolve the free base in a nucleophilic solvent (like Methanol) for injection, it may react with the solvent or itself in the autosampler.[1]
-
Fix: Dissolve samples in Acetonitrile/0.1% TFA . The acid keeps the nitrogen protonated and stable during analysis.[1][3]
Visualizing the Stability Pathways[1]
The following diagram illustrates the critical decision pathways for purification based on the derivative type.
Caption: Decision matrix for processing 2-(bromomethyl)morpholine. Note the critical diversion to salt formation to avoid dimerization.
References
-
Synthesis and Crystallization of Morpholine Salts
-
Recrystallization Solvent Selection
-
Stability of N-Boc-2-(bromomethyl)
-
General Reactivity of Halo-amines (Self-Alkylation)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling alkylating agents.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. N-Boc-(2S)-(bromomethyl)morpholine | 919286-71-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Analysis of 2-(Bromomethyl)morpholine Hydrobromide
The following guide details the 1H NMR analysis of 2-(bromomethyl)morpholine hydrobromide , a critical chiral building block in medicinal chemistry.
A Comparative Guide for Structural Validation and Purity Assessment
Executive Summary
2-(Bromomethyl)morpholine hydrobromide is a specialized heterocyclic scaffold used to introduce morpholine motifs with specific stereochemical configurations (unlike the achiral N-substituted analogs). Its structural integrity is paramount for structure-activity relationship (SAR) studies.
This guide addresses the primary analytical challenge: distinguishing the C2-substituted product from its common isomers and precursors. We compare the 1H NMR profile of the target compound against its N-substituted isomer (4-(2-bromoethyl)morpholine) and its synthetic precursor (2-(hydroxymethyl)morpholine), providing a robust framework for identity confirmation.
Chemical Identity & Structural Logic
Before analyzing spectra, it is critical to understand the structural dynamics that dictate the NMR signals.
| Feature | Target: 2-(Bromomethyl)morpholine HBr | Common Confusion: 4-(2-Bromoethyl)morpholine HBr |
| Substitution | C2-Substituted (Chiral) | N-Substituted (Achiral/Symmetric) |
| Symmetry | Asymmetric: All ring protons are magnetically non-equivalent. | Symmetric: Ring protons appear as simplified AA'BB' or AA'XX' systems. |
| Key Moiety | -CH₂Br attached to the Ring Carbon .[1] | -CH₂CH₂Br attached to the Ring Nitrogen . |
| Proton Count | 7 Ring H + 2 Sidechain H + 2 NH = 11 H | 8 Ring H + 4 Sidechain H + 1 NH = 13 H |
Experimental Protocol
To ensure reproducibility and clear resolution of the ammonium protons, DMSO-d₆ is the solvent of choice. D₂O causes H/D exchange, erasing the critical NH₂⁺ signals.[2]
Methodology
-
Sample Preparation: Dissolve 5–10 mg of the hydrobromide salt in 0.6 mL of DMSO-d₆ (99.9% D).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving complex ring multiplets).
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of NH protons).
-
Scans: 16–64.[3]
-
Temperature: 298 K.
-
Spectral Analysis: The "Fingerprint"
The 1H NMR spectrum of 2-(bromomethyl)morpholine HBr in DMSO-d₆ is characterized by a lack of symmetry and distinct ammonium signals.
Representative Assignment Table (DMSO-d₆)
| Signal Region (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 9.20 – 9.60 | Broad Singlet (br s) | 2H | NH₂⁺ | Ammonium protons. Broad due to exchange/quadrupolar relaxation. |
| 3.95 – 4.15 | Multiplet (m) | 1H | H2 | Methine proton at the chiral center. Deshielded by O and the bromomethyl group. |
| 3.80 – 3.95 | Multiplet (m) | 1H | H6 (eq) | Equatorial proton adjacent to Oxygen. |
| 3.60 – 3.75 | Multiplet (m) | 2H | CH₂-Br | Diastereotopic methylene protons. Often an ABX pattern with H2. |
| 3.50 – 3.65 | Multiplet (m) | 1H | H6 (ax) | Axial proton adjacent to Oxygen. |
| 3.20 – 3.40 | Multiplet (m) | 2H | H3 | Protons adjacent to Nitrogen (deshielded by positive charge). |
| 2.90 – 3.10 | Multiplet (m) | 2H | H5 | Protons adjacent to Nitrogen. |
> Note: Chemical shifts may vary ±0.1 ppm depending on concentration and exact pH. The key is the integration ratio and the complexity of the ring signals.
Comparative Analysis: Validating Performance vs. Alternatives
This section objectively compares the target analytical profile against its most common "false positives."
Comparison 1: Target vs. N-Substituted Isomer
-
Alternative: 4-(2-bromoethyl)morpholine HBr.
-
Differentiation:
-
Symmetry: The N-substituted isomer possesses a plane of symmetry. The ring protons (H2/H6 and H3/H5) appear as two distinct, simplified multiplets (approx. 4H each).
-
Target: The C2-substituted target is asymmetric . Every proton on the ring is in a slightly different environment, leading to a "messy" forest of multiplets between 2.9 and 4.2 ppm.
-
Side Chain: The N-substituted isomer shows two distinct triplets (or broad multiplets) for the ethyl chain (-N-CH₂-CH₂-Br). The target shows only a doublet/AB-system for -CH₂-Br.
-
Comparison 2: Target vs. Precursor (Alcohol)
-
Alternative: 2-(hydroxymethyl)morpholine HBr.
-
Differentiation:
-
OH Signal: In dry DMSO-d₆, the precursor will show an OH triplet around 4.5–5.0 ppm. The target (Bromide) lacks this.
-
Chemical Shift: The CH₂-Br protons (approx.[1] 3.65 ppm) are typically slightly upfield compared to CH₂-OH protons (approx. 3.4–3.6 ppm) but the most reliable indicator is the loss of OH coupling .
-
13C NMR Check: If 1H is ambiguous, 13C NMR is definitive.
-
C-Br: ~30–35 ppm.
-
C-OH: ~60–65 ppm.
-
-
Comparison 3: Salt vs. Free Base
-
Alternative: 2-(bromomethyl)morpholine (Free Base).
-
Performance Impact: The free base is unstable and prone to self-alkylation (dimerization).
-
Spectral Shift:
-
H3/H5 (Alpha to N): In the HBr salt, these are deshielded (~3.0–3.3 ppm). In the free base, they shift upfield to ~2.6–2.8 ppm.
-
NH: The salt shows 2H at >9 ppm. The free base shows a weak broad singlet (1H) around 2.0–3.0 ppm (often invisible).
-
Decision Tree & Workflow
The following diagram illustrates the logical workflow for confirming the identity of 2-(bromomethyl)morpholine HBr and ruling out common impurities.
Caption: Logical workflow for distinguishing the target 2-substituted morpholine salt from isomers and free bases using 1H NMR markers.
Troubleshooting & Self-Validation
To ensure your interpretation is correct, apply these self-validating checks:
-
The "9 vs 11" Rule:
-
Integrate the entire aliphatic region (2.5 – 4.5 ppm).
-
Set the single chiral methine proton (if identifiable) or the NH₂ peak to its theoretical value.
-
Target: Total aliphatic integral = 9H.
-
N-Substituted Isomer: Total aliphatic integral = 12H.
-
-
The D₂O Shake:
-
Add 1 drop of D₂O to the NMR tube and re-acquire.
-
Result: The broad peak at ~9.4 ppm (NH₂⁺) should disappear. If a peak remains in the aromatic/downfield region, you have a non-exchangeable impurity.
-
-
Solvent Residuals:
-
Be aware that DMSO-d₆ (2.50 ppm) and H₂O (3.33 ppm) can overlap with the H3/H5 ring protons. Ensure the water peak does not inflate your integration values.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21509544, 4-(2-Bromoethyl)morpholine hydrobromide. (Used for comparative isomer data). Link
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. (Basis for morpholine ring conformation and shift assignments).[4][5] Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[6] Organic Process Research & Development, 20(3), 661-667. (Reference for solvent residual signals in DMSO-d6). Link
-
ChemicalBook. 4-Boc-2-(bromomethyl)morpholine Product Description. (Reference for existence of C2-substituted precursors). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Spectroscopic Characterization of 2-Substituted Morpholines: A Comparative Technical Guide
Topic: Spectroscopic Characterization of 2-Substituted Morpholines Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical Challenge
In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity and metabolic stability.[1] However, introducing a substituent at the C2 position creates a stereogenic center that dramatically increases analytical complexity. Unlike their achiral or symmetrically substituted counterparts, 2-substituted morpholines exist as dynamic conformational mixtures (chair-chair interconversion) overlaying a fixed chiral configuration (
This guide compares the three primary workflows for resolving these structures: High-Field NMR (
Comparative Analysis of Characterization Methodologies
The choice of characterization method depends on the specific structural question: Is the substituent axial or equatorial? (Conformation) vs. Is the center R or S? (Configuration).
Table 1: Strategic Comparison of Analytical Workflows
| Feature | Method A: High-Field 1D/2D NMR | Method B: Mosher's Amide Derivatization | Method C: Vibrational Circular Dichroism (VCD) |
| Primary Output | Relative Stereochemistry & Conformation (Axial/Equatorial) | Absolute Configuration ( | Absolute Configuration & Solution Conformation |
| Mechanism | Scalar Coupling ( | Diastereomeric chemical shift differences ( | Differential absorption of circularly polarized IR light |
| Sample State | Solution (CDCl | Solution (Requires chemical modification) | Solution (Neat or concentrated) |
| Destructive? | No | Yes (Derivatization required) | No |
| Throughput | High (10-30 mins) | Low (Requires synthesis + purification) | Medium (1-4 hours acquisition + DFT calculation) |
| Limitations | Cannot distinguish enantiomers without chiral solvating agents. | Requires a reactive amine/alcohol handle. Prone to kinetic resolution errors. | Requires high concentration (~5-10 mg/mL) and computational modeling. |
Deep Dive: The Causality of Spectral Signatures
Method A: NMR Scalar Coupling ( )
The "fingerprint" of a 2-substituted morpholine is governed by the Karplus equation, which links the dihedral angle (
-
The Chair Preference: 2-Substituted morpholines predominantly adopt a chair conformation where the bulky C2-substituent is equatorial to minimize 1,3-diaxial steric strain.
-
The Diagnostic Signal: Look at the C2-proton (H2) .
-
If the substituent is Equatorial , H2 is Axial .[2] It will have two large anti-periplanar couplings (
Hz) with the axial protons at C3 and potentially the NH (if protonated/slow exchange). -
If the substituent is Axial , H2 is Equatorial . It will show only small gauche couplings (
Hz).
-
Method B: Mosher's Analysis (The "Chemical" Standard)
When absolute configuration is unknown, NMR alone fails because enantiomers have identical spectra in achiral solvents. By reacting the morpholine nitrogen with a chiral auxiliary (
Experimental Protocols
Protocol 1: Determination of Relative Stereochemistry via Analysis
Objective: Confirm the equatorial preference of the C2-substituent.
-
Sample Prep: Dissolve 5-10 mg of the 2-substituted morpholine in 0.6 mL CDCl
.-
Note: Avoid DMSO-
initially if possible, as its viscosity broadens peaks, obscuring fine splitting. Use if signal overlap occurs in chloroform.
-
-
Acquisition: Acquire a standard
H NMR (minimum 400 MHz, ideally 600 MHz) with sufficient scans (NS=16-32) to resolve multiplets. -
Processing: Apply a Gaussian window function (LB = -0.5 to -1.0, GB = 0.1 to 0.2) to enhance resolution of the H2 multiplet.
-
Analysis:
Protocol 2: Absolute Configuration via Mosher's Amide
Objective: Determine if the sample is
-
Derivatization:
-
Take two aliquots (5 mg each) of the morpholine substrate.
-
React Aliquot A with
-(-)-MTPA-Cl and Pyridine in DCM. -
React Aliquot B with
-(+)-MTPA-Cl and Pyridine in DCM. -
Stir for 2 hours, quench with water, extract with DCM, and filter through a short silica plug.
-
-
NMR Analysis: Acquire
H NMR for both the -amide and -amide products. -
Calculation:
-
Calculate
for protons near the chiral center (H2, H3, H6). -
Interpretation: Map the positive and negative
values onto the structure. The Mosher model dictates that protons on the side of the phenyl group (in the preferred conformer) will be shielded (negative ).
-
Decision Logic & Workflows (Visualization)
The following diagrams illustrate the logical flow for characterizing these molecules, ensuring a self-validating process.
Diagram 1: Relative Stereochemistry Decision Tree
This logic gate uses scalar coupling to determine the conformation of the morpholine ring.
Caption: Logic flow for assigning axial/equatorial preference of the C2-substituent based on H2 coupling constants.
Diagram 2: Absolute Configuration Workflow (Mosher vs. VCD)
A comparison of the destructive (Mosher) vs. non-destructive (VCD) pathways for determining chirality.
Caption: Parallel workflows for determining absolute configuration. Path A is chemical; Path B is spectroscopic/computational.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
-
BioTools. (2010). Absolute Configuration by VCD: White Paper. Retrieved from [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
Reich, H. J. (2024). NMR Spectroscopy: Coupling Constants and Karplus Equation. University of Wisconsin-Madison. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for Morpholine Hydrobromide Salts
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of elemental analysis techniques for morpholine hydrobromide salts, designed to ensure the identity, purity, and quality of your compounds. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in robust scientific principles.
Morpholine hydrobromide (C₄H₉NO·HBr) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise elemental composition is a fundamental determinant of its stoichiometric integrity and purity. Deviations from the theoretical elemental percentages can indicate the presence of impurities, residual solvents, or incorrect salt formation, all of which have significant implications for drug safety and efficacy. This guide will navigate the primary analytical techniques, their underlying principles, and their suitability for different analytical objectives, from bulk composition to trace impurity analysis.
Regulatory Landscape: Setting the Standard
The analysis of any pharmaceutical compound is governed by a stringent regulatory framework. While specific monographs for morpholine hydrobromide may vary, the principles outlined by major pharmacopeias and international guidelines are universally applicable. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide general chapters on elemental analysis that establish expectations for accuracy and precision.[1][2]
Furthermore, the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities is a cornerstone of modern pharmaceutical development, mandating a risk-based approach to control potentially toxic elemental contaminants.[3][4] While this guide focuses on determining the primary elemental composition (C, H, N, O, Br), it is crucial to recognize that techniques like ICP-MS are also vital for adhering to ICH Q3D limits for trace metals.[5][6] Method validation is another critical aspect, governed by ICH Q2(R2) , which ensures that the chosen analytical procedure is fit for its intended purpose.[7][8][9]
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique for elemental analysis is contingent on the specific question being asked. Are you confirming the bulk elemental composition of a newly synthesized batch? Or are you quantifying trace metallic residues from a catalytic step? Here, we compare the three most relevant techniques for morpholine hydrobromide analysis.
Combustion Analysis (CHN/X)
Combustion analysis is the gold-standard method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[10][11] Modern elemental analyzers can also be configured to determine sulfur and, importantly for our topic, halogens (denoted as 'X').
Principle of Operation: A small, precisely weighed amount of the morpholine hydrobromide salt is combusted at high temperatures (typically ~1000°C) in an oxygen-rich environment.[11][12] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The hydrobromide component is converted to hydrogen bromide (HBr). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[13] For bromine determination, the resulting HBr is often captured and titrated or analyzed by ion chromatography.[14][15]
Causality in Experimental Choice: This method is chosen for its directness and high precision in determining the empirical formula of a pure compound. It directly measures the core organic elements and the counter-ion, providing a comprehensive picture of the bulk composition.
Inductively Coupled Plasma (ICP)
Inductively Coupled Plasma, available in both Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) configurations, is a powerful technique for trace and ultra-trace elemental analysis.[16][17]
Principle of Operation: The morpholine hydrobromide sample is first digested, typically in strong acid, to break down the organic matrix and create an aqueous solution. This solution is then nebulized into a high-temperature argon plasma (~6,000-10,000 K). The intense heat desolvates, atomizes, and ionizes the elements. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are measured to quantify the elemental concentrations.[17] In the more sensitive ICP-MS, the ions are passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified.[16][18]
Causality in Experimental Choice: ICP is the preferred method for quantifying elemental impurities, as mandated by ICH Q3D.[4] While it can measure bromine, its primary strength lies in detecting trace metals (e.g., catalysts like Palladium, Platinum) at parts-per-million (ppm) or parts-per-billion (ppb) levels. The high ionization potential of bromine can make it challenging to measure with high sensitivity by ICP-MS compared to metals.[16][18]
X-Ray Fluorescence (XRF)
X-Ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials.[19][20]
Principle of Operation: The sample is irradiated with high-energy X-rays. This causes the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then "fall" to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration.[20]
Causality in Experimental Choice: XRF is particularly useful for rapid, non-destructive screening of solid samples.[20][21][22] It can be an excellent choice for quantifying bromine content without the need for sample digestion. However, its sensitivity is generally lower than ICP-MS, and it is not suitable for lighter elements like carbon, hydrogen, and nitrogen.
Data Presentation: Quantitative Comparison of Techniques
The table below summarizes the key performance characteristics of each technique for the analysis of morpholine hydrobromide.
| Feature | Combustion Analysis (CHN/X) | Inductively Coupled Plasma (ICP-OES/MS) | X-Ray Fluorescence (XRF) |
| Primary Application | Determination of bulk elemental composition (C, H, N, Br) for formula confirmation and purity. | Quantification of trace and ultra-trace elemental impurities (e.g., heavy metals, catalysts).[3][5] | Rapid, non-destructive determination of bromine and heavier elements.[21][23] |
| Typical Analytes | C, H, N, S, Halogens (Br) | Most elements on the periodic table, especially metals. | Elements heavier than Sodium (Na). |
| Sample Preparation | Precise weighing of solid sample into a tin or silver capsule. | Acid digestion to create an aqueous solution.[24] | Minimal; can analyze solids or compressed powders directly.[25] |
| Sensitivity | Percent (%) to high ppm levels. | ppm (ICP-OES) to ppb or ppt (ICP-MS).[16] | Percent (%) to low ppm levels. |
| Accuracy & Precision | Excellent (typically <0.3% RSD). | Excellent (typically <5% RSD). | Good to Excellent (can be matrix-dependent). |
| Throughput | Moderate (5-10 minutes per sample). | High with autosampler after initial digestion. | Very high (seconds to minutes per sample). |
| Key Advantages | Direct, accurate, and precise for bulk composition. Well-established methodology.[10][11] | Extremely high sensitivity for impurity profiling.[18] Required for ICH Q3D compliance.[4] | Non-destructive, rapid, and requires minimal sample preparation.[20] |
| Limitations | Not suitable for trace metal analysis. Requires sample destruction. | Destructive. Complex sample preparation (digestion). Bromine analysis can be challenging due to high ionization potential.[16][18] | Not suitable for light elements (C, H, N). Lower sensitivity than ICP-MS. |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any analytical result hinges on a meticulously executed and well-documented protocol. Below is a detailed methodology for the determination of C, H, N, and Br in a morpholine hydrobromide salt using combustion analysis.
Protocol: CHN and Bromine Determination by Combustion
1. Principle: This protocol describes the quantitative determination of Carbon (C), Hydrogen (H), and Nitrogen (N) by high-temperature combustion and gas chromatography. Bromine (Br) is determined by subsequent coulometric titration of the combustion products. This combined approach provides a complete elemental profile of the salt.
2. Materials and Equipment:
-
CHN Elemental Analyzer (e.g., Elementar Vario Micro Cube, Thermo Scientific FlashSmart).[13][26]
-
Halogen determination module (e.g., coulometric titrator).
-
Microbalance (readable to 0.001 mg).
-
Certified organic analytical standards (e.g., Acetanilide for CHN, 2-Bromobenzoic acid for Br).
-
High-purity Helium and Oxygen.
-
Tin capsules for solid samples.
3. Instrument Calibration & System Suitability:
-
3.1. CHN Calibration:
-
Accurately weigh 1-2 mg of a certified CHN standard (e.g., Acetanilide) into a tin capsule.
-
Analyze a series of 5-6 standards to generate a calibration curve. The instrument software will use this to establish response factors.
-
The calibration is considered valid if the calculated concentrations of the standards are within ±0.3% of their theoretical values.
-
-
3.2. Bromine Calibration:
-
Accurately weigh 1-2 mg of a certified bromine-containing standard (e.g., 2-Bromobenzoic acid) into a tin capsule.
-
Analyze a series of 5-6 standards to calibrate the titrator response.
-
-
3.3. System Suitability Check:
-
Before analyzing samples, run a mid-point calibration standard as a check. The result must be within the accepted tolerance (e.g., ±0.3% of the theoretical value) to proceed. This verifies the instrument is performing correctly on the day of analysis.
-
4. Sample Analysis Procedure:
-
4.1. Sample Preparation:
-
Homogenize the morpholine hydrobromide sample.
-
On the microbalance, accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight precisely.
-
Fold the capsule to ensure no sample can leak out and place it in the instrument's autosampler.
-
-
4.2. Combustion and Detection:
-
Initiate the automated analysis sequence.
-
The sample is dropped into the combustion furnace (~950-1150°C) with a pulse of pure oxygen.[26]
-
Combustion gases (CO₂, H₂O, N₂, HBr, etc.) are swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then to a separation column.
-
The TCD detects the CO₂, H₂O, and N₂ concentrations.
-
The HBr gas is directed to the titration cell where it is quantitatively measured.
-
-
4.3. Data Calculation:
-
The instrument software automatically calculates the weight percentages of C, H, N, and Br based on the sample weight and the calibrated detector response.
-
The theoretical values for morpholine hydrobromide (C₄H₁₀BrNO) are: C=28.42%, H=5.96%, N=8.29%, Br=47.28%.
-
Compare the experimental results to the theoretical values. Acceptance criteria are typically set at ±0.4% of the theoretical value.
-
Visualization: Combustion Analysis Workflow
Caption: Automated workflow for CHN and Bromine determination by combustion analysis.
Mandatory Visualization: Selecting the Right Analytical Tool
Choosing the correct technique is a critical decision driven by the analytical objective. The following diagram illustrates the logical process for selecting between Combustion Analysis, ICP-MS, and XRF for the characterization of morpholine hydrobromide.
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Conclusion
The elemental analysis of morpholine hydrobromide salts is a foundational requirement for ensuring product quality in pharmaceutical development. There is no single "best" method; rather, the optimal choice is dictated by the analytical goal. Combustion analysis stands as the definitive technique for confirming the stoichiometric identity and bulk purity by providing precise percentages of C, H, N, and Br. For ensuring safety and regulatory compliance with respect to trace contaminants, the high sensitivity of ICP-MS is unparalleled. Finally, XRF offers a valuable, non-destructive tool for rapid screening applications, particularly for bromine content. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement a scientifically sound, fit-for-purpose analytical strategy.
References
- Source: United States Pharmacopeia (USP)
- Title: (232)
- Title: X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac Source: PubMed URL
- Title: USP232/ICH Q3D STANDARDS Source: SCP Science URL
- Title: Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS Source: Agilent URL
- Title: Quantitative determination of bromine-labeled organic compounds by XRF Source: AKJournals URL
- Title: Combustion Elemental Analysis Source: Analytik Jena URL
- Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL
- Source: US Pharmacopeia (USP)
- Title: [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur)
- Title: Analysis of Br in Plastic by ICP-AES Source: Shimadzu Corporation URL
- Title: Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry Source: Thermo Fisher Scientific URL
- Title: ICH Q3D: Elemental impurity analysis Source: FILAB URL
- Title: Bromate assay in water by inductively coupled plasma mass spectrometry combined with solid-phase extraction cartridges Source: ResearchGate URL
- Title: Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products Source: Quercus Lab URL
- Title: HORIBA Scientific Application Note - Analysis of Chlorine, Bromine and Iodine in Water using ICP-AES Source: HORIBA Scientific URL
- Title: New Techniques for Measuring Organic Halides in Crude Using Combustion Ion Chromatography Source: Gulf Coast Conference URL
- Title: 2.2.38.
- Title: Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C Source: EPA URL
- Title: COMMERCIAL APPLICATIONS OF X RAY SPECTROMETRIC TECHNIQUES Source: Unknown URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Source: AZoM.
- Title: Combustion analysis Source: Wikipedia URL
- Title: ICH Q2(R2)
- Title: ICH guideline Q2(R2)
- Title: organic reactions #1 and #2 combustion and alkyl halide formation with UV light Source: YouTube URL
- Title: Revised general chapters for elemental analysis published in Pharmeuropa 37.
- Title: 2.2.38.
- Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL
- Title: CHNX analysis - Elemental analytics Source: SGS INSTITUT FRESENIUS URL
- Title: The European Pharmacopoeia Source: EDQM, Council of Europe URL
- Title: High-Purity Morpholine Reference Materials for Accurate Analysis Source: HPC Standards URL
- Title: Conductivity (Ph. Eur. 2.2.38)
- Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: NIH URL
- Title: CHNS Analysis Source: Eurofins Scientific URL
- Title: MORPHOLINE Source: Unknown URL
- Title: Morpholine Source: ChemicalBook URL
- Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Source: Thermo Fisher Scientific URL
- Title: Identification of Bromide : Salt Analysis series NCERT Source: YouTube URL
- Title: Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater Source: Thermo Fisher Scientific URL
Sources
- 1. Revised general chapters for elemental analysis published in Pharmeuropa 37.2 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. edqm.eu [edqm.eu]
- 3. scpscience.com [scpscience.com]
- 4. filab.fr [filab.fr]
- 5. drugfuture.com [drugfuture.com]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Combustion analysis - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. gulfcoastconference.com [gulfcoastconference.com]
- 15. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 16. agilent.com [agilent.com]
- 17. static.horiba.com [static.horiba.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. www-pub.iaea.org [www-pub.iaea.org]
- 20. news-medical.net [news-medical.net]
- 21. X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. akjournals.com [akjournals.com]
- 23. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shimadzu.com [shimadzu.com]
- 25. drugfuture.com [drugfuture.com]
- 26. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of Bromomethyl Functional Groups
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The identification of bromomethyl (
This guide objectively compares the IR spectral performance of bromomethyl groups against their chlorinated analogs and unsubstituted methyl groups. It addresses the specific challenges of detecting low-frequency C-Br stretches and provides a validated protocol for distinguishing these moieties using standard and specialized IR instrumentation.
Part 1: Theoretical Framework & Spectral Physics
The Mass Effect (Hooke’s Law)
To interpret the shift in IR peaks for bromomethyl groups, one must apply the harmonic oscillator model (Hooke’s Law). The frequency of vibration (
Where:
- = Force constant (bond strength)
-
= Reduced mass (
)
Substituting a hydrogen or chlorine atom with a heavier bromine atom significantly increases
Visualization: The Halogen Shift
The following diagram illustrates the expected spectral shifts based on the increasing mass of the halogen substituent.
Figure 1: Impact of halogen mass on infrared stretching frequencies. Note the shift of C-Br into the far-IR region.
Part 2: Comparative Analysis (The Data)
Characteristic Frequency Table
The following data synthesizes literature values for distinguishing bromomethyl groups from methyl and chloromethyl alternatives.
| Vibrational Mode | Bromomethyl ( | Chloromethyl ( | Methyl ( | Diagnostic Value |
| C-X Stretch | 690 – 515 cm⁻¹ | 850 – 550 cm⁻¹ | N/A | High. definitive ID, but requires correct optics (see Sec 3.1). |
| 1300 – 1150 cm⁻¹ | 1300 – 1150 cm⁻¹ | N/A | Medium. Indicates presence of | |
| C-H Stretch | ~3050 – 2950 cm⁻¹ | ~3050 – 2950 cm⁻¹ | 2960 & 2870 cm⁻¹ | Low. Often obscured by backbone signals. |
| Fingerprint | Distinct Pattern | Distinct Pattern | N/A | High. Requires reference standard overlay. |
Expert Insight: The Detection Limit Problem
A critical failure point in standard labs is the use of Diamond or ZnSe ATR crystals , which typically have a spectral cutoff around
-
The Risk: The C-Br stretch often falls below the cutoff of standard ATR units, making the bromomethyl group appear "invisible" or indistinguishable from a methyl group.
-
The Solution: For definitive C-Br identification, you must use CsI (Cesium Iodide) or KBr (Potassium Bromide) transmission windows, or a Ge (Germanium) ATR crystal which allows lower frequency detection.
Part 3: Instrumentation & Methodology[1]
Validated Protocol for Bromomethyl Identification
Objective: Confirm the presence of a bromomethyl group in a raw material (e.g., Benzyl Bromide) and distinguish it from a chlorinated impurity.
Equipment Requirements
-
Primary: FTIR Spectrometer with CsI optics (Range:
). -
Alternative: Raman Spectrometer (if Far-IR is unavailable; C-Br is highly Raman active).
-
Sample Holder: Liquid cell (KBr windows) or Single-Bounce ATR (Ge crystal).
Step-by-Step Workflow
-
Safety Check: Bromomethyl compounds (e.g., benzyl bromide) are often potent lachrymators. All handling must occur in a fume hood.
-
Blank Collection: Collect a background spectrum (32 scans,
resolution) to subtract atmospheric water and . -
Sample Application:
-
Liquid Film: Place 1 drop between two KBr salt plates. Create a thin film (capillary action).
-
ATR: Apply 10 µL to the crystal. Cover with the volatile cover to prevent evaporation.
-
-
Acquisition: Scan from
to . -
Data Analysis (Decision Tree):
Decision Logic Diagram
Figure 2: Logical workflow for distinguishing alkyl halides using IR spectroscopy.
Part 4: Case Study – Genotoxic Impurity Screening
Scenario: A drug substance manufacturing process uses Benzyl Bromide as an alkylating agent. Regulatory guidelines (ICH M7) require the control of potentially genotoxic impurities (PGIs).[4] The process risks contamination with Benzyl Chloride if the starting material is impure.
Experimental Comparison:
-
Benzyl Bromide Spectrum:
-
Shows aromatic C-H stretches (
).[2][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Distinctive C-Br stretch appears near 550-600 cm⁻¹ (often split or complex due to ring coupling).
-
Key Feature: The region between
is relatively clear of strong C-X bands compared to the chloride.
-
-
Benzyl Chloride Spectrum:
-
Shows similar aromatic features.
-
Distinctive C-Cl stretch appears significantly higher, typically 700-800 cm⁻¹ (often ~1265
overtone or mixing is also cited, but the fundamental stretch is the differentiator). -
Key Feature: Presence of a strong band at ~700
(overlapping with aromatic out-of-plane bending) makes differentiation tricky, requiring the observation of the shift to lower frequency for the Bromide.
-
Conclusion: While IR can screen for the identity of the raw material (Bromide vs. Chloride), it lacks the sensitivity to detect ppm-level genotoxic impurities of one within the other. For trace quantification (
References
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Courses.[Link]
-
National Institutes of Health (NIH). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 2022.[6][7][8] [Link]
-
LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." [Link]
-
NIST Chemistry WebBook. "Benzyl chloride IR Spectrum." [Link]
-
Separation Science. "IR vs Raman Spectroscopy." [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. reddit.com [reddit.com]
- 8. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
